Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate structure
826-35-7 structure
Nome del prodotto:dimethyl trans-1,2-cyclopropanedicarboxylate
Numero CAS:826-35-7
MF:C7H10O4
MW:158.151902675629
MDL:MFCD00062806
CID:723324
PubChem ID:6429599

dimethyl trans-1,2-cyclopropanedicarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-
    • dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • NULL
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E
    • cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester
    • dimethyl trans-cyclopropane-1,2-dicarboxylate
    • dimethyl trans-cyclopropanedicarboxylate
    • trans-dimethyl cyclopropane dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)
    • (trans)-1,2-Bis(methoxycarbonyl)cyclopropane
    • Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate
    • SCHEMBL974400
    • (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl-trans-1,2-cyclopropanedicarboxylate
    • P10056
    • AKOS016346730
    • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-
    • 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DTXSID10423928
    • 826-35-7
    • MFCD00062806
    • DB-008579
    • AS-50384
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E
    • trans-cyclopropane-1,2-dicarboxylic acid dimethylester
    • CS-0028052
    • dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate
    • Dimethyltrans-1,2-cyclopropanedicarboxylate
    • dimethyl trans-1,2-cyclopropanedicarboxylate
    • MDL: MFCD00062806
    • Inchi: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • Chiave InChI: JBVOSZYUSFDYIN-RFZPGFLSSA-N
    • Sorrisi: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

Proprietà calcolate

  • Massa esatta: 158.05800
  • Massa monoisotopica: 158.057909
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 52.6

Proprietà sperimentali

  • Colore/forma: Liquido trasparente incolore
  • Densità: 1.12
  • Punto di ebollizione: 101 °C (18 mmHg)
  • Punto di infiammabilità: 99°C
  • Indice di rifrazione: 1.4425-1.4445
  • PSA: 52.60000
  • LogP: -0.03150
  • Solubilità: Insolubile in acqua

dimethyl trans-1,2-cyclopropanedicarboxylate Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: 36/37/39-26
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22

dimethyl trans-1,2-cyclopropanedicarboxylate Dati doganali

  • CODICE SA:2917209090
  • Dati doganali:

    Codice doganale cinese:

    2917209090

    Panoramica:

    HS: 291720990 altro (Cicloalkane\Cicloene\Terpene ciclico)Acido policarbossilico IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) MFN tariffa: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, acido tereftalico specificare 4-CBAvalue, acido tereftalico specificare valore P-TLacido, acido tereftalico indicare colore, acido tereftalico indicare umidità

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    291720990 altri acidi policarbossilici ciclanici, ciclanici o ciclotherpenici, loro anidri, alogenuri, perossidi, perossiacidi e loro derivati. IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

dimethyl trans-1,2-cyclopropanedicarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB959-20g
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95%
20g
7054.0CNY 2021-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-500mg
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
500mg
¥144.00 2024-07-28
TRC
D478848-500mg
Dimethyl trans-1,2-Cyclopropanedicarboxylate
826-35-7
500mg
$ 75.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-10G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
10g
¥ 858.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-100G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
100g
¥ 4,752.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-5G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
5g
¥ 528.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-50G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
50g
¥ 2,640.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-1g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
1g
¥190.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-100g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
100g
¥3404.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46935-1g
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
826-35-7 95%
1g
¥123.0 2024-07-18

dimethyl trans-1,2-cyclopropanedicarboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Stereochemistry of the thermal isomerizations of (2S,3R)-2-methoxymethyl-2,3-dideuterio-1-(dideuteriomethylene)cyclopropane
Baldwin, John E.; et al, Tetrahedron, 1982, 38(6), 825-35

Synthetic Routes 2

Condizioni di reazione
Riferimento
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
Riferimento
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  48 h, reflux
1.2 Catalysts: Sulfuric acid ;  reflux
Riferimento
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid
Hugentobler, Katharina G.; et al, Organic & Biomolecular Chemistry, 2014, 12(4), 615-623

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Riferimento
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride
Riferimento
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Riferimento
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Routes 13

Condizioni di reazione
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Riferimento
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Riferimento
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Riferimento
Fragment-Based Design of Selective Nanomolar Ligands of the CREBBP Bromodomain
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1350-1356

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 -
Riferimento
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride
Riferimento
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Precursors for the synthesis of cyclopropanes and cyclobutanes
Wallace, I. H. M.; et al, Tetrahedron, 1983, 39(6), 847-53

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Lithium diisopropylamide
2.1 Reagents: Titanium tetrachloride
Riferimento
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Chloroform ;  15 min, rt; 12 h, 45 °C
2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Riferimento
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sodium hydride
Riferimento
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Ammonium acetate
Riferimento
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Riferimento
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 24

Condizioni di reazione
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Riferimento
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Riferimento
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Routes 26

Condizioni di reazione
1.1 Solvents: Dichloromethane
1.2 Solvents: Pentane ,  Hexane
Riferimento
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:826-35-7)dimethyl trans-1,2-cyclopropanedicarboxylate
A864373
Purezza:99%
Quantità:100g
Prezzo ($):316.0